molecular formula C6H7BrF2N2 B14767916 1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14767916
M. Wt: 225.03 g/mol
InChI Key: OMRRLEKYLBYQIL-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole typically involves the introduction of a bromodifluoromethyl group to a pyrazole ring. One common method includes the reaction of 3,5-dimethylpyrazole with bromodifluoromethylating agents under specific conditions. For instance, the use of bromodifluoromethyltrimethylsilane in the presence of a catalyst such as tetrabutylammonium bromide can facilitate this transformation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include bromodifluoromethylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole exerts its effects involves the interaction of the bromodifluoromethyl group with various molecular targets. This interaction can lead to structural and functional modifications of the target molecules, influencing their behavior and interactions within biological systems .

Comparison with Similar Compounds

1-(Bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-4-3-5(2)11(10-4)6(7,8)9/h3H,1-2H3

InChI Key

OMRRLEKYLBYQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)(F)Br)C

Origin of Product

United States

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